molecular formula C42H70O14 B12377992 11-Oxomogroside II A2

11-Oxomogroside II A2

Cat. No.: B12377992
M. Wt: 799.0 g/mol
InChI Key: HDNXQUYFKKXCTG-NIYDTQHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside II A2 involves the extraction and purification of mogrosides from the fruit of Siraitia grosvenorii. The complexities of mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol, pose challenges for their purification or synthesis . Biotransformation methods, including chemical conversion and in vitro enzymatic conversion, are commonly used to convert mogrosides .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of mogrosides from dried fruit using ethanol or other solvents. The extracted mogrosides are then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate specific mogrosides, including this compound .

Chemical Reactions Analysis

Types of Reactions: 11-Oxomogroside II A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized mogrosides, while reduction reactions may produce reduced mogrosides.

Mechanism of Action

The mechanism of action of 11-Oxomogroside II A2 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through various mechanisms, including antioxidation, anti-inflammatory, and blood glucose modulation pathways . The specific molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

11-Oxomogroside II A2 is unique among mogrosides due to its specific chemical structure and properties. Similar compounds include mogroside II B, 11-deoxymogroside III, 7-oxo-mogroside II E, 7-oxo-mogroside V, 11-oxomogroside II A1, and 11-oxomogroside IV . These compounds share similar glycosylated structures but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C42H70O14

Molecular Weight

799.0 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1

InChI Key

HDNXQUYFKKXCTG-NIYDTQHZSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.